molecular formula C13H8N2O3 B2917721 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione CAS No. 1854670-44-2

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione

Cat. No.: B2917721
CAS No.: 1854670-44-2
M. Wt: 240.218
InChI Key: OWNKBSYSJRIRSI-UHFFFAOYSA-N
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Description

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is a synthetic small molecule featuring the 1H-isoindole-1,3-dione (phthalimide) pharmacophore, a scaffold recognized for its versatile biological properties . This core structure is investigated in various areas of medicinal chemistry due to its favorable safety profile compared to glutarimide analogs and its ability to interact with multiple biological targets . The compound is functionalized with a 6-hydroxypyridin-3-yl moiety at the imide nitrogen, a modification designed to explore structure-activity relationships and potentially enhance selectivity or potency. Researchers are interested in phthalimide derivatives for their broad-spectrum analgesic activity, demonstrated in models of neurogenic, inflammatory, and neuropathic pain . Furthermore, structurally similar N-substituted isoindole-1,3-dione compounds are being evaluated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for neuroscience research, particularly in the context of neurodegenerative conditions . The specific 6-hydroxypyridine substituent may influence the compound's physicochemical properties, such as its ability to cross the blood-brain barrier, a characteristic observed in other phthalimide derivatives . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKBSYSJRIRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 6-hydroxypyridine-3-amine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxylic acid derivatives, while reduction can produce 6-aminopyridine-3-yl isoindole-1,3-dione .

Scientific Research Applications

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The isoindole-1,3-dione core can also participate in π-π stacking interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Core Modifications

Compound Name Substituent(s) Key Structural Features Synthesis Yield Reference
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione 6-Hydroxypyridin-3-yl Hydroxyl group enhances H-bonding N/A -
2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione (Lenalidomide) 2,6-Dioxopiperidin-3-yl Piperidine ring with two ketones High (literature-based)
2-(4-Nitrophenyl)isoindole-1,3-dione 4-Nitrophenyl Electron-withdrawing nitro group 64–93%
2-(2-Fluorophenyl)isoindole-1,3-dione 2-Fluorophenyl Electronegative fluorine substituent N/A
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione 2,5-Dioxotetrahydrofuran-3-yl Fused tetrahydrofuran ring Literature-based

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound contrasts with electron-withdrawing nitro (e.g., 4-nitro derivatives ) or fluorophenyl groups , which alter electronic density and reactivity.
  • Ring Systems : Piperidine (lenalidomide) and tetrahydrofuran rings introduce conformational rigidity, whereas pyridine or phenyl groups offer planar aromaticity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Solubility (Predicted) Melting Point (°C)
This compound C13H8N2O3 240.22 ~1.2 Moderate (polar solvents) N/A
Lenalidomide C13H10N2O4 258.23 0.5–1.0 High (aqueous buffers) 269–271
2-(4-Nitrophenyl)isoindole-1,3-dione C13H7N3O4 281.21 ~2.0 Low (non-polar solvents) N/A
2-(2-Fluorophenyl)isoindole-1,3-dione C14H8FNO2 241.22 ~2.5 Low N/A
2-(2-Oxocyclohexyl)isoindole-1,3-dione C13H13NO3 243.25 1.73 Moderate N/A

Key Observations :

  • The hydroxyl group in the target compound likely reduces LogP compared to nitro or fluorophenyl derivatives, enhancing water solubility.
  • Lenalidomide’s dioxopiperidine ring contributes to its higher solubility in biological matrices .

Antitumor Activity

  • Lenalidomide and Derivatives: Potent immunomodulatory agents used in multiple myeloma via proteolysis-targeting chimera (PROTAC) mechanisms .
  • Phthalazine-Isoindole Hybrids (e.g., Compound 12 ) : Exhibit antitumor activity by inhibiting kinase pathways.
  • Nitro Derivatives : Enhanced cytotoxicity due to nitro group-mediated DNA intercalation .

Central Nervous System (CNS) Activity

  • 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione : Demonstrates anticonvulsant properties, likely via GABAergic modulation .

Structural-Activity Relationships (SAR)

  • Hydroxyl Groups : Improve solubility and target binding via H-bonding (e.g., hydroxy-substituted PROTACs ).
  • Nitro Groups : Increase electrophilicity, enhancing DNA damage but reducing bioavailability .
  • Fluorine Substituents : Improve metabolic stability and membrane permeability .

Analytical Characterization

  • NMR Spectroscopy : Aryl protons in nitro derivatives resonate at δ 7.5–8.5 ppm, while hydroxyl protons (if present) may appear as broad peaks at δ 5–6 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., lenalidomide: [M+H]+ = 259.08 ).

Biological Activity

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is a compound of significant interest due to its unique structural features, which include both hydroxypyridine and isoindole-1,3-dione moieties. This combination contributes to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been shown to influence several biochemical pathways, leading to multiple cellular effects:

  • Enzyme Interactions : The compound can interact with enzymes and proteins, potentially acting as an inhibitor or modulator.
  • Gene Expression : It may alter gene expression profiles, affecting cellular functions and responses.
  • Cellular Effects : Studies indicate that it can influence cell proliferation and apoptosis, particularly in cancer cell lines.

Research indicates that this compound exhibits a range of biochemical properties:

PropertyDescription
Stability Stability varies based on environmental conditions.
Transport Mechanisms Interacts with transporters affecting localization.
Metabolic Pathways Influences metabolic flux and metabolite levels.

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) with notable antiproliferative activity observed in certain derivatives .
    • Molecular docking studies suggest potential binding to topoisomerase I, indicating a mechanism for its anticancer effects .
  • Anti-inflammatory Effects :
    • Isoindoline derivatives have shown inhibition of pro-inflammatory factors such as COX enzymes and TNF-alpha, suggesting potential use in inflammatory conditions .
  • Antimicrobial Properties :
    • Compounds based on the isoindole framework have exhibited antibacterial and antifungal activities, with some derivatives showing effectiveness comparable to standard antibiotics .
  • Antioxidant Activity :
    • Several studies report that the compound exhibits free radical scavenging activity, contributing to its potential as an antioxidant agent .

Case Study 1: Anticancer Evaluation

A study synthesized a series of isoindole derivatives, including this compound, and evaluated their cytotoxicity against the NCI-60 cancer cell line panel. Compounds displayed varying degrees of inhibition, with some demonstrating significant antiproliferative effects against breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Research on isoindoline derivatives highlighted their ability to inhibit COX enzymes, providing insight into their anti-inflammatory mechanisms. The compounds were shown to reduce the expression of pro-inflammatory cytokines while enhancing anti-inflammatory factors .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione and its derivatives?

The compound can be synthesized via palladium-catalyzed aminocarbonylation of o-halobenzoates, which provides a one-step route with tolerance for functional groups like methoxy, nitro, and ketones . Alternative methods include nucleophilic substitution or alkylation reactions. For example, substituted derivatives are synthesized by reacting isoindole-1,3-dione precursors with amines or alkylating agents under reflux in solvents like CHCl₃ or DMF, achieving yields between 47% and 93% . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for improving yield and purity.

Basic: How can NMR spectroscopy be utilized to characterize isoindole-1,3-dione derivatives?

1H and 13C NMR are essential for confirming structural features. For instance:

  • 1H NMR : Aromatic protons in the isoindole-1,3-dione core resonate between δ 7.6–8.3 ppm, while substituents (e.g., aziridine rings or hydroxypyridinyl groups) show distinct shifts. Isomeric ratios (e.g., 85:15 for compound 23 in ) can be determined via integration of split peaks .
  • 13C NMR : Carbonyl groups (C=O) appear at ~168–170 ppm, and quaternary carbons in the isoindole ring resonate near 135–140 ppm .

Basic: What biological assays are relevant for evaluating the bioactivity of this compound?

Common assays include:

  • Enzyme inhibition : Measure inhibition of monoamine oxidase (MAO) or cholinesterase (ChE) using spectrophotometric methods with substrates like acetylthiocholine . IC₅₀ values are calculated to compare potency.
  • Antiproliferative activity : Assess cytotoxicity via MTT assays against cancer cell lines (e.g., KB nasopharynx or colon adenocarcinoma) .
  • Anti-inflammatory screening : Evaluate TNF-α or IL-6 suppression in macrophage models .

Advanced: How can crystallographic data resolve structural ambiguities in isoindole-1,3-dione derivatives?

Single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking) . Refinement using SHELXL software (reliability factors R/Rw < 0.05) ensures accuracy . For example, confirmed the dihydro-oxazole substituent’s conformation via crystallography, critical for understanding steric effects in drug design .

Advanced: How do stereochemical variations impact the biological activity of substituted derivatives?

Isomeric ratios (e.g., 85:15 in compound 23 ) influence binding affinity. For aziridine-containing derivatives, the major isomer’s spatial arrangement may enhance interactions with enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes, while 3D-QSAR models correlate substituent electronegativity or steric bulk with activity . Experimental validation via chiral HPLC separation and activity assays is recommended.

Advanced: What strategies address low yields or impurities in isoindole-1,3-dione synthesis?

  • Byproduct mitigation : Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Chromatographic purification : Employ silica gel columns with gradients of ethyl acetate/hexane for polar impurities .
  • Catalyst optimization : For palladium-catalyzed reactions, test ligands like Xantphos to improve turnover .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.5% in ) indicate incomplete reactions or solvent retention .

Advanced: How can computational methods guide the design of novel derivatives?

  • 3D-QSAR : Build models using CoMFA or CoMSIA to map steric/electrostatic fields influencing MAO inhibition .
  • Molecular dynamics (MD) : Simulate binding stability of derivatives in ChE active sites over 100-ns trajectories.
  • ADMET prediction : Tools like SwissADME assess logP (optimal ~1.7–2.0 ) and PSA (≤90 Ų) for blood-brain barrier penetration .

Advanced: How are HRMS and IR spectroscopy used to confirm synthetic products?

  • HRMS : Exact mass matching (e.g., [M+H]+ for C₁₃H₁₀N₂O₄: 259.0822) validates molecular formula .
  • IR : Stretching vibrations at ~1710 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C-N) confirm the isoindole-1,3-dione core .

Basic: What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (flash point >190°C ).
  • Work in a fume hood to avoid inhalation (boiling point ~410°C ).
  • Follow first-aid protocols for chemical exposure (e.g., rinse eyes with water for 15 minutes ).

Advanced: How does the compound’s logP influence its pharmacokinetic properties?

Experimental logP values (~1.7 ) suggest moderate lipophilicity, favoring cellular uptake but requiring formulation adjustments (e.g., PEGylation ) for solubility. Derivatives with logP >2 may exhibit higher membrane permeability but risk hepatotoxicity .

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